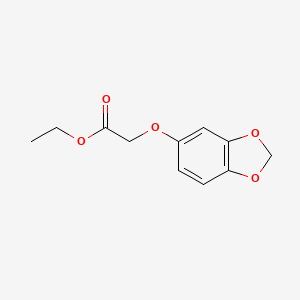

Ethyl (1,3-benzodioxol-5-yloxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1,3-benzodioxol-5-yloxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-2-13-11(12)6-14-8-3-4-9-10(5-8)16-7-15-9/h3-5H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFWMXNFMBSDKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701274017 | |

| Record name | Ethyl 2-(1,3-benzodioxol-5-yloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179110-57-7 | |

| Record name | Ethyl 2-(1,3-benzodioxol-5-yloxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179110-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(1,3-benzodioxol-5-yloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of Ethyl (1,3-benzodioxol-5-yloxy)acetate?

An In-depth Technical Guide to Ethyl (1,3-benzodioxol-5-yloxy)acetate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. The document delineates its chemical and physical properties, details a robust synthesis protocol, and explores its spectroscopic signature. Furthermore, it delves into the compound's applications, particularly as a precursor in the development of pharmaceuticals and other bioactive molecules. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and materials science who require a detailed understanding of this versatile benzodioxole derivative.

Chemical Identity and Molecular Structure

This compound, also known by its synonym ethyl 2-(benzo[d][1][2]dioxol-5-yloxy)acetate, is a solid organic compound.[1] Its core structure features a 1,3-benzodioxole (also known as methylenedioxyphenyl) ring, which is a common motif in natural products and synthetic compounds with diverse biological activities.[3]

| Identifier | Value |

| CAS Number | 179110-57-7 |

| Molecular Formula | C₁₁H₁₂O₅[1] |

| Molecular Weight | 224.21 g/mol [1] |

| Synonyms | ethyl 2-(benzo[d][1][2]dioxol-5-yloxy)acetate |

| Linear Formula | C₁₁H₁₂O₅[1] |

Below is a two-dimensional representation of the molecular structure.

Caption: 2D Structure of this compound

Physicochemical and Computed Properties

The compound is typically supplied as a solid with a purity of 97% or higher.[1] It should be stored in a dry, room-temperature environment in a tightly sealed container.[1]

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Purity | 97% | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

| InChI | 1S/C11H12O5/c1-2-13-11(12)6-14-8-3-4-9-10(5-8)16-7-15-9/h3-5H,2,6-7H2,1H3 | [1] |

| InChIKey | NCFWMXNFMBSDKS-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 54.1 Ų | Computed |

| Rotatable Bond Count | 5 | Computed |

| Hydrogen Bond Acceptor Count | 5 | Computed |

| XLogP3 | 1.8 | Computed |

Synthesis and Reaction Mechanisms

The synthesis of this compound is efficiently achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of sesamol (1,3-benzodioxol-5-ol) acts as the nucleophile, attacking an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. The reaction is typically conducted in the presence of a weak base to deprotonate the phenol, facilitating the formation of the more nucleophilic phenoxide ion.

The choice of a relatively weak base like potassium carbonate is crucial. It is strong enough to deprotonate the phenolic hydroxyl group of sesamol but not so strong as to promote significant hydrolysis of the ethyl ester functionality on the electrophile or the product. A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide, while not participating in the reaction itself.

Sources

Ethyl (1,3-benzodioxol-5-yloxy)acetate molecular structure

Executive Summary

Ethyl (1,3-benzodioxol-5-yloxy)acetate (CAS: 179110-57-7) represents a specialized pharmacophore intermediate bridging the structural utility of the 1,3-benzodioxole (methylenedioxybenzene) ring with the reactivity of an

Structural Architecture & Properties

Molecular Identity

The molecule consists of a 1,3-benzodioxole core substituted at the 5-position with an ethyl glycolate moiety via an ether linkage.[1] This "phenoxyacetic" motif is a privileged scaffold in medicinal chemistry, often mimicking the side chains of tyrosine or serving as a bioisostere for other lipophilic acids.

| Property | Data |

| IUPAC Name | Ethyl 2-(1,3-benzodioxol-5-yloxy)acetate |

| CAS Number | 179110-57-7 |

| Molecular Formula | |

| Molecular Weight | 224.21 g/mol |

| SMILES | CCOC(=O)COc1ccc2c(c1)OCO2 |

| InChI Key | NCFWMXNFMBSDKS-UHFFFAOYSA-N |

| LogP (Predicted) | ~2.1 |

| TPSA | 57.15 Ų |

| Physical Form | White to off-white crystalline solid |

Structural Connectivity Diagram

The following diagram illustrates the functional segmentation of the molecule, highlighting the reactive centers available for medicinal chemistry transformations.

Figure 1: Functional segmentation of this compound showing the lipophilic core and reactive ester tail.[1]

Synthetic Methodology

The synthesis of this compound follows a standard Williamson Ether Synthesis protocol.[1] This reaction involves the O-alkylation of Sesamol (5-hydroxy-1,3-benzodioxole) with ethyl bromoacetate in the presence of a weak base.[1]

Reaction Mechanism & Logic[1]

-

Nucleophile: The phenoxide ion generated from Sesamol is an ambient nucleophile but reacts preferentially at the oxygen atom under mild basic conditions.

-

Electrophile: Ethyl bromoacetate undergoes

attack. -

Base Selection: Potassium carbonate (

) is preferred over stronger bases (like NaH) to minimize ester hydrolysis or transesterification side reactions.[1] Acetone or DMF are optimal solvents to solvate the cation and promote nucleophilicity.

Step-by-Step Protocol

Reagents:

-

Sesamol (1.0 eq)[1]

-

Ethyl bromoacetate (1.1 eq)[1]

-

Potassium Carbonate (anhydrous, 2.0 eq)

-

Acetone (dry, 10 volumes)

Procedure:

-

Activation: Charge a round-bottom flask with Sesamol and anhydrous Acetone. Add

and stir at room temperature for 30 minutes to facilitate deprotonation. -

Alkylation: Add Ethyl bromoacetate dropwise over 15 minutes. The reaction is exothermic; cooling may be required on larger scales.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[1] -

Work-up: Cool to room temperature. Filter off inorganic salts (

, excess -

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over

, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary to obtain the pure solid.

Synthesis Pathway Diagram[1]

Figure 2: Williamson ether synthesis pathway via SN2 mechanism.[1]

Spectroscopic Characterization

Accurate identification of this compound relies on the distinct signals of the methylenedioxy bridge and the ethyl ester group.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 6.70 – 6.65 | Multiplet | 1H | Ar-H (C6) | Aromatic ring |

| 6.50 | Doublet ( | 1H | Ar-H (C4) | Ortho to alkoxy |

| 6.35 | Doublet of Doublets | 1H | Ar-H (C2) | Meta to alkoxy |

| 5.90 | Singlet | 2H | Methylenedioxy bridge | |

| 4.55 | Singlet | 2H | Alpha-methylene | |

| 4.25 | Quartet ( | 2H | Ethyl ester methylene | |

| 1.29 | Triplet ( | 3H | Ethyl ester methyl |

Infrared Spectroscopy (IR)

-

1750–1735 cm⁻¹: Strong

stretch (Ester).[1] -

1240–1200 cm⁻¹: Strong

stretch (Ether/Ester).[1] -

1035 cm⁻¹: Characteristic

stretch of the benzodioxole ring. -

2980 cm⁻¹: Aliphatic

stretch.

Functional Applications in Research

Medicinal Chemistry Scaffold

The (1,3-benzodioxol-5-yloxy)acetate motif is a bioisostere for the phenoxyacetic acid group found in "Glitazar" class drugs (PPAR agonists).[1] The benzodioxole ring provides metabolic stability compared to a standard phenyl ring, as the methylenedioxy group blocks metabolic oxidation at the 3,4-positions.

-

Target Classes: PPAR

/ -

Prodrug Potential: The ethyl ester serves as a lipophilic prodrug, improving cellular permeability before being hydrolyzed to the active free acid by intracellular esterases.

Agrochemical Development

Derivatives of phenoxyacetic acid are well-established auxins (plant hormones).[1] Research indicates that benzodioxole analogues exhibit specific herbicide activity or plant growth regulation by mimicking Indole-3-acetic acid (IAA) interactions with TIR1 ubiquitin ligase complexes.[1]

Safety & Handling (SDS Highlights)

While specific toxicological data for this ester is limited, handling should follow protocols for substituted phenols and esters.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1]

-

Storage: Store in a cool, dry place under inert atmosphere (

). The methylenedioxy ring is generally stable but can be susceptible to strong Lewis acids. -

Spill Response: Absorb with inert material (sand/vermiculite).[1] Do not flush into surface water; esters can be toxic to aquatic life.

References

-

Sigma-Aldrich.[1] Ethyl 2-(benzo[d][1,3]dioxol-5-yloxy)acetate Product Sheet. Retrieved from

-

PubChem. Compound Summary for CID 584574: Ethyl 2-(1,3-benzodioxol-5-yl)acetate.[1] Retrieved from (Note: Reference for structural comparison of the C-linked isomer vs O-linked).[1]

-

Joshi, R., et al. (2005).[2] Free radical reactions and antioxidant activities of sesamol. Journal of Agricultural and Food Chemistry.

-

Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists. Frontiers in Plant Science. Retrieved from

Sources

Technical Guide: Synthesis of Ethyl (1,3-benzodioxol-5-yloxy)acetate

Executive Summary & Strategic Value

This guide details the synthesis of Ethyl (1,3-benzodioxol-5-yloxy)acetate , a pivotal intermediate in the development of PPAR agonists, herbicide analogs, and antioxidant derivatives. The core transformation relies on the O-alkylation of Sesamol (3,4-methylenedioxyphenol) using a haloacetate ester.

While theoretically straightforward, the synthesis requires rigorous control over basicity and solvent polarity to prevent C-alkylation side products and ester hydrolysis. This guide prioritizes a Williamson Ether Synthesis approach using mild carbonate bases in a polar aprotic solvent, ensuring high regioselectivity for the oxygen atom and operational scalability.

Retrosynthetic Analysis & Mechanistic Logic

To design a robust protocol, we must first deconstruct the target. The strategic disconnection occurs at the ether linkage between the electron-rich benzodioxole core and the acetate tail.

The Disconnection

-

Bond Cleavage: Phenolic O–C(sp3) bond.

-

Synthons:

-

Nucleophile: Sesamol (1,3-benzodioxol-5-ol).

-

Electrophile: Ethyl bromoacetate (preferred) or Ethyl chloroacetate.

-

Mechanistic Pathway (SN2)

The reaction proceeds via a classic SN2 mechanism .[3][4][5]

-

Deprotonation: The base (Potassium Carbonate) deprotonates the phenol (pKa ~10), generating the resonance-stabilized phenoxide anion.

-

Nucleophilic Attack: The phenoxide attacks the

-carbon of the ethyl bromoacetate, displacing the bromide leaving group.

Key Mechanistic Insight: The use of Ethyl Bromoacetate over the chloro-analog is recommended for bench-scale synthesis due to the weaker C-Br bond, which accelerates the SN2 step without requiring iodide catalysis (Finkelstein conditions).

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the O-alkylation of Sesamol via SN2 substitution.

Experimental Protocol: The Carbonate Method

This protocol uses Potassium Carbonate (K₂CO₃) in Acetone .[6] This system is superior to NaH/DMF for this specific transformation because it avoids the rigorous anhydrous conditions required for hydrides and minimizes the risk of ester hydrolysis or transesterification.

Reagents & Stoichiometry

| Reagent | Equiv.[7][8][9] | Role | Critical Attribute |

| Sesamol | 1.0 | Substrate | High purity (>98%) essential to avoid tar. |

| Ethyl Bromoacetate | 1.1 - 1.2 | Electrophile | Lachrymator; handle in fume hood. Excess ensures completion. |

| K₂CO₃ | 2.0 - 3.0 | Base | Anhydrous; granular preferred over powder for easier filtration. |

| Acetone | Solvent | Medium | Reagent grade; dry. |

| Potassium Iodide | 0.1 (Optional) | Catalyst | Add only if using Ethyl Chloroacetate. |

Step-by-Step Methodology

Phase 1: Activation

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with Sesamol (1.38 g, 10 mmol) and Anhydrous Acetone (30 mL) .

-

Add Anhydrous K₂CO₃ (4.14 g, 30 mmol) in a single portion.

-

Stir the suspension at room temperature for 15–30 minutes. Expert Note: This pre-stirring allows for the formation of the phenoxide surface species on the carbonate.

Phase 2: Alkylation 5. Add Ethyl Bromoacetate (1.33 mL, 12 mmol) dropwise via syringe. Caution: Exothermic. 6. Heat the reaction mixture to a gentle reflux (~56°C) using an oil bath or heating mantle. 7. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). Sesamol (Rf ~0.4) should disappear; the product (Rf ~0.6) will appear as a dark spot under UV.

- Typical Duration: 3–6 hours.

Phase 3: Workup & Isolation 8. Cool the mixture to room temperature. 9. Filtration: Filter off the inorganic solids (excess K₂CO₃ and KBr) through a Celite pad or sintered glass funnel. Wash the cake with cold acetone (2 x 10 mL). 10. Evaporation: Concentrate the combined filtrate under reduced pressure (Rotovap) to yield a crude oil. 11. Extraction (If necessary): Dissolve the residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) and Brine (1 x 15 mL) to remove residual salts/solvents. 12. Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Phase 4: Purification

-

The crude product is often pure enough (>95%) for subsequent steps.

-

If purification is required, recrystallize from cold Ethanol/Hexane or perform flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Process Workflow Visualization

The following diagram illustrates the operational flow, highlighting critical decision points and safety checks.

Figure 2: Operational workflow for the synthesis, from reagent preparation to isolation.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, observe the following indicators. If deviations occur, refer to the corrective actions.

| Observation | Root Cause | Corrective Action |

| Low Yield (<60%) | Incomplete deprotonation or moisture. | Ensure K₂CO₃ is anhydrous (dry in oven at 120°C). Switch solvent to DMF if reactivity is low. |

| Product is Acidic | Hydrolysis of the ester. | Avoid strong bases like NaOH/KOH. Ensure the workup is neutral; do not wash with strong acids. |

| Starting Material Persists | Stirring efficiency or old reagents. | Ethyl bromoacetate degrades over time. Verify reagent quality. Add 0.1 eq KI (Finkelstein) to accelerate. |

| C-Alkylation Byproducts | Solvent polarity too low or temp too high. | Acetone is usually safe. If observed, lower temperature and ensure high agitation rates. |

Safety & Compliance

-

Ethyl Bromoacetate: A potent lachrymator and alkylating agent. It causes severe eye and skin irritation. Must be handled in a functioning fume hood. Neutralize spills with aqueous ammonia.

-

Sesamol: Irritant. Avoid dust inhalation.

-

Waste Disposal: The filtered solids contain bromides and should be treated as halogenated inorganic waste.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. Available at: [Link]

-

National Institutes of Health (PMC). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives. Available at: [Link]

-

ResearchGate. Alkylated Sesamol Derivatives as Potent Antioxidants. Available at: [Link][10][11]

Sources

- 1. Ethyl 2-(benzo[d][1,3]dioxol-5-yloxy)acetate | 179110-57-7 [sigmaaldrich.com]

- 2. Ethyl 2-(benzo[d][1,3]dioxol-5-yloxy)acetate | 179110-57-7 [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. synarchive.com [synarchive.com]

- 7. sciforum.net [sciforum.net]

- 8. americanelements.com [americanelements.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Technical Monograph: Ethyl (1,3-benzodioxol-5-yloxy)acetate

CAS Registry Number: 2026-69-9 Document Type: Technical Safety & Handling Guide Version: 2.0 (Internal Research Standard)

Executive Summary & Application Scope

Ethyl (1,3-benzodioxol-5-yloxy)acetate is a specialized organic intermediate primarily utilized in the synthesis of pharmaceutical candidates targeting metabolic disorders (specifically PPAR agonists) and agrochemicals. Structurally, it combines a lipophilic benzodioxole (sesamol) core with a polar ethyl ester tail.

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a functional roadmap for researchers. It integrates safety handling with metabolic insights and synthesis protocols, ensuring that the user understands not just how to handle the compound, but why specific precautions are biologically and chemically necessary.

Physicochemical Profile

Data aggregated from experimental values and structure-activity relationship (SAR) predictions.

| Property | Specification | Technical Note |

| Molecular Formula | C₁₁H₁₂O₅ | |

| Molecular Weight | 224.21 g/mol | |

| Appearance | White to off-white solid or viscous oil | Low melting point; physical state depends on purity and ambient temp. |

| Solubility | DMSO, Ethanol, Ethyl Acetate, DCM | Hydrophobic core limits aqueous solubility (<0.1 mg/mL). |

| LogP (Predicted) | ~2.1 | Moderate lipophilicity; readily crosses cell membranes. |

| Boiling Point | ~330°C (Predicted) | Decomposes before boiling at atmospheric pressure. |

| Flash Point | >110°C | Non-flammable but combustible. |

Hazard Identification & Toxicology (Expanded SDS)

Unlike generic SDS documents, this section correlates GHS classifications with molecular mechanisms.

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (H302)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

Mechanistic Toxicology Analysis

1. The Ester Hydrolysis Risk: Upon ingestion or mucosal contact, ubiquitous carboxylesterases rapidly hydrolyze the ethyl ester moiety. This releases two active components:

-

Ethanol: Negligible toxicity at research scales.

-

(1,3-Benzodioxol-5-yloxy)acetic acid: An organic acid that contributes to local tissue irritation (H315, H319) and potential systemic acidosis if ingested in large quantities.

2. The Benzodioxole Liability (CYP450 Inhibition): The 1,3-benzodioxole ring (methylenedioxy group) is a known "suicide substrate" for Cytochrome P450 enzymes.

-

Mechanism:[1][2][3][4][5][6] CYP450 oxidizes the methylene carbon to a carbene intermediate.

-

Consequence: This carbene forms an irreversible complex with the heme iron of the enzyme, inactivating it.

-

Safety Implication: While not acutely fatal, this compound can significantly alter the metabolism of other co-administered drugs or compounds in an experimental assay.

Figure 1: Metabolic pathway highlighting the hydrolysis of the ester and the bioactivation of the benzodioxole ring leading to enzyme inhibition.

Synthesis & Production Protocol

Methodology: Williamson Ether Synthesis Rationale: Direct alkylation of Sesamol (5-hydroxy-1,3-benzodioxole) with Ethyl Bromoacetate using a mild base prevents ester hydrolysis during the reaction.

Reagents

-

Sesamol (1.0 eq)

-

Ethyl Bromoacetate (1.1 eq)

-

Potassium Carbonate (

) (2.0 eq) - Anhydrous -

Solvent: Acetone or DMF (Dry)

Step-by-Step Protocol (Self-Validating)

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Add Sesamol and anhydrous Acetone.

-

Deprotonation: Add

and stir at room temperature for 30 minutes. Validation: Solution should darken slightly as the phenoxide anion forms. -

Alkylation: Add Ethyl Bromoacetate dropwise via syringe.

-

Reflux: Heat to reflux (56°C for Acetone) for 4–6 hours.

-

In-Process Check (Validation): Perform TLC (Hexane:EtOAc 8:2).

-

Success Criteria: Disappearance of Sesamol (Rf ~0.3) and appearance of product (Rf ~0.6). If Sesamol persists, add 0.1 eq of bromide and reflux for 1 hour.

-

-

Workup: Filter off inorganic salts (

, excess -

Purification: Recrystallize from Ethanol/Hexane or purify via silica column chromatography.

Figure 2: Synthesis workflow utilizing Williamson etherification with a built-in TLC validation loop.

Handling, Storage, & Stability

Storage Class: Organic Ester / Irritant.

-

Moisture Sensitivity: Esters are prone to hydrolysis. Store in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen) if storing for >3 months.

-

Temperature: Refrigerate (2–8°C). While stable at room temperature, cold storage prevents slow transesterification or hydrolysis.

-

PPE Requirements:

-

Nitrile Gloves: Standard thickness (0.11 mm) is sufficient for incidental contact.

-

Respiratory: If heating or creating dust/aerosols, use a P95 respirator. The compound is not highly volatile, but the benzodioxole moiety warrants caution regarding inhalation.

-

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 2-(benzo[d][1,3]dioxol-5-yloxy)acetate. Merck KGaA. Link

-

Murray, M. (2000). Mechanisms of inhibitory and inductive interactions of alkylmethylenedioxybenzenes with cytochrome P450. Current Drug Metabolism. Link

-

PubChem. (2024). Compound Summary: this compound (CID 594468). National Center for Biotechnology Information. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

Sources

- 1. Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3-Benzodioxole-5-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 3. 1926.20 - General safety and health provisions. | Occupational Safety and Health Administration [osha.gov]

- 4. digitalassets.jointcommission.org [digitalassets.jointcommission.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. US11370799B2 - Methods for the preparation of 1,3-benzodioxole heterocyclic compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl (1,3-benzodioxol-5-yloxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl (1,3-benzodioxol-5-yloxy)acetate, a molecule of interest in synthetic and medicinal chemistry. As a derivative of sesamol, a natural product known for its antioxidant properties, this compound and its analogues are frequently explored in drug discovery programs. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for establishing a baseline for further analytical studies.

This document moves beyond a simple listing of data. It delves into the rationale behind the expected spectral features, providing a framework for researchers to interpret their own experimental results. The protocols described herein are based on standard laboratory practices and are designed to yield high-quality, reproducible data.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with a systematic numbering scheme that will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and assignments for the protons in this compound. These predictions are based on the analysis of structurally similar compounds, including sesamol derivatives and ethyl esters.[1][2]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~6.65 | d | ~8.5 | 1H | H-3 |

| ~6.45 | d | ~2.5 | 1H | H-6 |

| ~6.25 | dd | ~8.5, 2.5 | 1H | H-4 |

| 5.95 | s | - | 2H | H-7 (O-CH₂-O) |

| 4.60 | s | - | 2H | H-8 (O-CH₂-C=O) |

| 4.25 | q | ~7.1 | 2H | H-10 (O-CH₂) |

| 1.30 | t | ~7.1 | 3H | H-11 (CH₃) |

Interpretation and Rationale

-

Aromatic Protons (H-3, H-4, H-6): The protons on the benzodioxole ring are expected to appear in the aromatic region (6.0-7.0 ppm). The electron-donating nature of the ether and methylenedioxy groups shifts these protons upfield compared to benzene (7.34 ppm). The splitting pattern (doublet, doublet of doublets) arises from the coupling between adjacent protons.

-

Methylenedioxy Protons (H-7): The two protons of the methylenedioxy group are chemically equivalent and are expected to appear as a sharp singlet around 5.95 ppm. This is a characteristic signal for the 1,3-benzodioxole moiety.[3]

-

Methylene Ether Protons (H-8): The methylene protons adjacent to the ether oxygen and the carbonyl group are expected to appear as a singlet around 4.60 ppm. The absence of adjacent protons results in a singlet.

-

Ethyl Group Protons (H-10 and H-11): The ethyl group will exhibit a characteristic quartet and triplet pattern. The methylene protons (H-10) are deshielded by the adjacent oxygen atom and appear as a quartet around 4.25 ppm due to coupling with the three methyl protons. The methyl protons (H-11) appear as a triplet around 1.30 ppm due to coupling with the two methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Causality in Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and the single residual solvent peak being easily identifiable.[4]

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H NMR (δ = 0.00 ppm) because it is chemically inert, volatile, and gives a single sharp signal that does not typically overlap with analyte signals.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms in this compound are presented below. These predictions are based on the analysis of similar benzodioxole structures and ethyl esters.[5][6]

| Chemical Shift (δ, ppm) | Assignment |

| ~168.5 | C-9 (C=O) |

| ~154.0 | C-5 |

| ~148.5 | C-1 |

| ~142.0 | C-2 |

| ~108.0 | C-3 |

| ~105.5 | C-6 |

| ~101.5 | C-7 (O-CH₂-O) |

| ~98.0 | C-4 |

| ~68.0 | C-8 (O-CH₂) |

| ~61.5 | C-10 (O-CH₂) |

| ~14.0 | C-11 (CH₃) |

Interpretation and Rationale

-

Carbonyl Carbon (C-9): The carbonyl carbon of the ester group is the most deshielded and is expected to appear at the downfield end of the spectrum, typically around 168-170 ppm.

-

Aromatic Carbons (C-1 to C-6): The aromatic carbons appear in the range of 98-154 ppm. The carbons attached to oxygen atoms (C-1, C-2, and C-5) are the most deshielded within this region.

-

Methylenedioxy Carbon (C-7): The carbon of the methylenedioxy group is characteristically found around 101.5 ppm.

-

Aliphatic Carbons (C-8, C-10, C-11): The methylene carbon adjacent to the ether oxygen (C-8) is expected around 68 ppm. The methylene carbon of the ethyl group (C-10) is found around 61.5 ppm, and the methyl carbon (C-11) is the most upfield signal at approximately 14.0 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

Caption: Key considerations for acquiring a ¹³C NMR spectrum.

Causality in Experimental Choices:

-

Concentration: A higher sample concentration is required for ¹³C NMR to compensate for the low natural abundance (1.1%) of the ¹³C isotope.

-

Proton Decoupling: Proton decoupling is employed to simplify the spectrum by removing the C-H coupling, resulting in a single sharp peak for each unique carbon atom. This also enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying functional groups.

Predicted IR Data

The following table lists the predicted characteristic IR absorption frequencies for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2980-2850 | C-H (aliphatic) | Stretching |

| ~1760 | C=O (ester) | Stretching |

| ~1600, ~1490 | C=C (aromatic) | Stretching |

| ~1250 | C-O (aryl ether) | Asymmetric Stretching |

| ~1100 | C-O (ester) | Stretching |

| ~1040 | =C-O-C (aryl ether) | Symmetric Stretching |

| ~930 | O-CH₂-O | Bending |

Interpretation and Rationale

-

C=O Stretch: A strong absorption band around 1760 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

C-O Stretches: The spectrum is expected to show strong absorptions in the fingerprint region (1300-1000 cm⁻¹) corresponding to the C-O stretching vibrations of the aryl ether and the ester functionalities.

-

Aromatic and Aliphatic C-H Stretches: The absorptions just above and below 3000 cm⁻¹ correspond to the C-H stretching of the aromatic and aliphatic protons, respectively.

-

O-CH₂-O Bending: A characteristic band around 930 cm⁻¹ is indicative of the methylenedioxy group.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

Caption: A streamlined workflow for ATR-FTIR analysis.

Causality in Experimental Choices:

-

ATR Technique: ATR is often preferred over traditional methods like KBr pellets because it requires minimal sample preparation and is non-destructive.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound in an electron ionization (EI) mass spectrum are shown below. The molecular weight of the compound is 224.21 g/mol .

| m/z | Proposed Fragment |

| 224 | [M]⁺ (Molecular Ion) |

| 179 | [M - OCH₂CH₃]⁺ |

| 151 | [M - COOCH₂CH₃]⁺ |

| 138 | [Sesamol]⁺ |

| 123 | [C₇H₃O₂]⁺ |

Interpretation and Rationale

-

Molecular Ion Peak: The peak at m/z 224 corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of the molecular ion is expected to occur at the weakest bonds. The loss of the ethoxy group (-OCH₂CH₃) would result in a fragment at m/z 179. Cleavage of the entire ethyl acetate side chain would lead to a fragment at m/z 151. A major fragment corresponding to the stable sesamol cation at m/z 138 is also anticipated.[7]

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile organic compounds.

Caption: General procedure for GC-MS analysis.

Causality in Experimental Choices:

-

GC-MS Combination: The gas chromatograph separates the components of a mixture before they enter the mass spectrometer, ensuring that the resulting mass spectrum is of a pure compound. This is particularly important for analyzing reaction mixtures or for purity assessment.

-

Electron Ionization (EI): EI is a hard ionization technique that leads to extensive fragmentation. While this can sometimes result in the absence of a molecular ion peak, it provides a detailed fragmentation pattern that can be used as a "fingerprint" for compound identification.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data and the rationale behind these predictions, researchers can confidently characterize this compound and its analogues. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable results. This foundational spectroscopic information is critical for any research and development program involving this class of molecules.

References

-

PubChem. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. The sesamol derivatives with its structure and activity. [Link]

-

PubChem. 1,3-Benzodioxole-5-acetic acid, ethyl ester. National Center for Biotechnology Information. [Link]

-

ACS Publications. Computationally Designed Sesamol Derivatives Proposed as Potent Antioxidants. ACS Omega. [Link]

-

MDPI. Alkylated Sesamol Derivatives as Potent Antioxidants. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0197124). [Link]

-

Gigvvy Science. Identification and quantification of impurities in the industrial-grade sesamol. [Link]

-

PubChem. Sesamol. National Center for Biotechnology Information. [Link]

-

SpectraBase. 5-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-1,2-dimethoxy-ethyl]-1,3-benzodioxole - Optional[13C NMR] - Chemical Shifts. [Link]

-

Royal Society of Chemistry. Supporting Information for "Formal hydration of non-activated terminal olefins using tandem catalysts". [Link]

-

ResearchGate. IR spectrum of compound isolated from ethyl acetate fraction. [Link]

-

NFDI4Chem Search Service. 13C nuclear magnetic resonance spectroscopy (13C NMR). [Link]

-

NIST WebBook. 1,3-Benzodioxol-5-ol. [Link]

-

ResearchGate. IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. [Link]

-

ResearchGate. Ethyl 3-(1,3-benzodioxol-5-yl)acrylate. [Link]

-

NIST WebBook. 1,3-Benzodioxole-5-carboxylic acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. gigvvy.com [gigvvy.com]

- 3. 1,3-Benzodioxole(274-09-9) 1H NMR spectrum [chemicalbook.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. spectrabase.com [spectrabase.com]

- 6. 1,3-Benzodioxole(274-09-9) 13C NMR spectrum [chemicalbook.com]

- 7. 1,3-Benzodioxol-5-ol [webbook.nist.gov]

Methodological & Application

Application Note: GC-MS Protocol for the Identification of Ethyl (1,3-benzodioxol-5-yloxy)acetate

Abstract

This document provides a comprehensive, step-by-step protocol for the confident identification of Ethyl (1,3-benzodioxol-5-yloxy)acetate using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust method for the analysis of novel synthetic compounds. The protocol details sample preparation, instrument configuration, data analysis, and quality control measures. The causality behind each experimental choice is explained to ensure both scientific integrity and successful implementation.

Introduction and Scientific Principle

This compound is a synthetic organic compound featuring a 1,3-benzodioxole core, also known as a methylenedioxyphenyl group. This moiety is present in a wide range of compounds, from natural products to novel psychoactive substances (NPS). Accurate and unambiguous identification of such compounds is critical in forensic toxicology, quality control, and chemical research.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard analytical technique for this purpose. The methodology relies on two core principles:

-

Gas Chromatography (GC): This technique separates volatile and semi-volatile compounds from a mixture based on their differential partitioning between a stationary phase (the inner coating of a long, thin capillary column) and a mobile phase (an inert carrier gas). Compounds are separated based on properties like boiling point and polarity, eluting from the column at characteristic times known as Retention Times (RT).

-

Mass Spectrometry (MS): Following separation by GC, the eluted molecules enter the mass spectrometer's ion source. In standard Electron Ionization (EI) mode, high-energy electrons (typically 70 eV) bombard the molecules, causing them to ionize and fragment in a reproducible manner. These charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint.

Confident identification is achieved by matching both the Retention Time (RT) and the mass spectrum of an unknown peak to that of a Certified Reference Material (CRM) analyzed under identical conditions.

Materials and Reagents

-

Certified Reference Material (CRM): this compound, ≥98% purity. Sourcing from an accredited supplier is crucial for method validation.

-

Solvent: HPLC-grade or GC-MS grade Methanol (MeOH) or Ethyl Acetate (EtOAc). The choice of solvent should be based on the sample matrix and solubility of the analyte.

-

Inert Vials: 2 mL amber glass autosampler vials with PTFE-lined screw caps.

-

Pipettes and Syringes: Calibrated micropipettes and a gas-tight syringe for standard preparation.

Detailed Experimental Protocols

Standard Preparation

The foundation of a trustworthy identification protocol is the careful preparation of analytical standards. This process validates the instrument's response to the target analyte.

Protocol Steps:

-

Primary Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of the this compound CRM.

-

Quantitatively transfer the solid to a 10 mL volumetric flask.

-

Dissolve and bring to volume with the chosen solvent (e.g., Methanol). Cap and invert several times to ensure homogeneity. This stock solution should be stored at -20°C for long-term stability.

-

-

Working Standard Solution (10 µg/mL):

-

Perform a 1:100 dilution of the Primary Stock Solution.

-

Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

-

Bring to volume with the solvent. This working standard is used for instrument analysis.

-

-

Sample Preparation:

-

For qualitative analysis of a seized material or research sample, dissolve a small amount (1-10 mg) in 1-10 mL of solvent.[1]

-

Sonicate the mixture for 5-10 minutes to ensure complete dissolution.

-

If particulates are present, centrifuge the sample and transfer the supernatant to a clean vial, or filter through a 0.22 µm syringe filter prior to injection.[2]

-

GC-MS Instrumentation and Analysis

The following parameters provide a robust starting point for analysis. Optimization may be required based on the specific instrument and column used.

dot digraph "GC_MS_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Experimental workflow from standard preparation to data acquisition.

| Parameter | Setting | Rationale for Choice |

| Gas Chromatograph (GC) | ||

| Injection Volume | 1 µL | Standard volume to prevent overloading the column while ensuring adequate sensitivity. |

| Injector Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Injection Mode | Splitless (or low split ratio e.g., 10:1) | Maximizes analyte transfer to the column, enhancing sensitivity for trace analysis. |

| Carrier Gas | Helium (99.999% purity) | Inert gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for typical 0.25 mm i.d. columns, balancing analysis time and resolution. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5MS, DB-5MS) | A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolving power for a wide range of semi-volatile compounds. |

| Oven Program | Initial 80°C (hold 2 min), ramp 15°C/min to 300°C (hold 5 min) | The initial hold allows for solvent focusing. The ramp rate provides a good balance between separation efficiency and analysis time.[3][4] The final hold ensures elution of any less volatile compounds. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, fragment-rich spectra ideal for library matching. |

| Electron Energy | 70 eV | The industry standard energy that generates stable and highly comparable fragmentation patterns for library searching. |

| Ion Source Temp. | 230 °C | Hot enough to prevent analyte condensation but not so hot as to cause excessive thermal degradation. |

| Quadrupole Temp. | 150 °C | Maintains ion path integrity and prevents contamination. |

| Mass Scan Range | 40 - 500 m/z | Covers the expected molecular ion and all significant fragment ions of the target analyte. |

| Solvent Delay | 3-4 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |

Data Analysis and Compound Identification

Identification is a two-factor authentication process: Retention Time and Mass Spectrum matching.

Retention Time (RT) Matching

Analyze the 10 µg/mL working standard. The time at which the main peak elutes is the reference RT. The RT of the corresponding peak in the unknown sample should match this reference RT, typically within ±0.1 minutes.

Mass Spectrum Interpretation

The mass spectrum is the definitive confirmation. The acquired spectrum from the sample must visually match the spectrum from the CRM and correspond to established fragmentation patterns. Identification should be confirmed by comparison against a reliable spectral library, such as the NIST/EPA/NIH or SWGDRUG libraries.[5][6][7]

Predicted Fragmentation for this compound:

-

Molecular Formula: C₁₁H₁₂O₅

-

Molecular Weight: 224.21 g/mol

-

Molecular Ion [M]⁺•: A peak at m/z 224 is expected, corresponding to the intact ionized molecule. Its presence is a strong indicator of the compound's identity.

Key Fragmentation Pathways:

-

Loss of the Ethyl Group (-•CH₂CH₃): Cleavage of the ethyl group from the ester results in a prominent fragment at m/z 195 .

-

Loss of the Ethoxy Group (-•OCH₂CH₃): Cleavage of the ethoxy radical is a common fragmentation for ethyl esters, leading to an acylium ion.[1] For this molecule, this would produce a fragment at m/z 179 .

-

McLafferty Rearrangement: This is a characteristic rearrangement for esters. It involves the transfer of a gamma-hydrogen and elimination of a neutral alkene (ethene, C₂H₄, mass 28). This would result in a fragment ion at m/z 196 .

-

Cleavage of the Ether Bond: Scission of the bond between the ether oxygen and the acetate moiety can lead to the stable 1,3-benzodioxol-5-ol (sesamol) radical cation at m/z 138 .[5] This is a highly diagnostic fragment.

-

Fragments from the Benzodioxole Ring: Further fragmentation of the m/z 138 ion can lead to characteristic ions at m/z 109/110 and m/z 81 .

dot digraph "Fragmentation_Pathway" { graph [rankdir="LR", splines=true, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];

} enddot Caption: Predicted EI fragmentation pathway for this compound.

System Suitability and Quality Control

To ensure the trustworthiness of the results, the following checks should be performed for each analytical batch:

-

Solvent Blank: Inject a vial of pure solvent before any samples or standards. The resulting chromatogram should be free of interfering peaks at the target analyte's retention time.

-

CRM Analysis: The working standard must be run to confirm the system's performance, including peak shape (tailing factor < 2) and signal-to-noise ratio (>10:1).

-

Bracketing: For larger sample batches, the working standard should be re-injected periodically (e.g., every 10-20 samples) to monitor for any drift in retention time or instrument response.

Conclusion

This application note outlines a detailed and scientifically grounded GC-MS protocol for the identification of this compound. By adhering to the specified procedures for standard preparation, instrument setup, and two-factor (RT and MS) data analysis, researchers can achieve confident and defensible identification of this compound. The inclusion of system suitability checks ensures the integrity and reproducibility of the analytical results.

References

-

PubChem. (n.d.). Sesamol. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. Retrieved from [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2025). SWGDRUG Mass Spectral Library. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2021). NIST and the SWGDRUG Mass Spectral Reference Library of Seized Drugs. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Confirmation and Quantification of Synthetic Cannabinoids in Herbal Incense Blends by Triple Quadrupole GC/MS. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]

-

Ibrahim, H. et al. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]

-

University of California, Davis. (n.d.). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

SCION Instruments. (n.d.). Preparing a Cannabis Sample for Testing. Retrieved from [Link]

Sources

- 1. pharmacy180.com [pharmacy180.com]

- 2. Compound ethyl... [chemdiv.com]

- 3. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

- 4. Sesamol | C7H6O3 | CID 68289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound Sesamol (FDB011975) - FooDB [foodb.ca]

- 6. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate | C13H11NO4 | CID 640052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gigvvy.com [gigvvy.com]

High-Resolution NMR Characterization of Ethyl (1,3-benzodioxol-5-yloxy)acetate

Application Note: AN-NMR-BDX-05

Abstract & Scope

This application note details the structural validation and impurity profiling of Ethyl (1,3-benzodioxol-5-yloxy)acetate (CAS: 179110-57-7) using 1H and 13C NMR spectroscopy. As a key intermediate in the synthesis of PPAR agonists and other bioactive benzodioxole derivatives, the purity of this ether is critical for downstream yield and efficacy.

This guide moves beyond simple peak listing to establish a self-validating protocol . By correlating the distinctive methylenedioxy singlet with the ethyl ester "internal clock" integrals, researchers can rapidly confirm structure and quantify unreacted starting materials (Sesamol and Ethyl Bromoacetate) without external standards.

Chemical Context & Structural Logic[1][2][3][4]

The target molecule combines a 1,3-benzodioxole (methylenedioxybenzene) core with an ethyl oxyacetate side chain. The synthesis typically involves the O-alkylation of Sesamol (5-hydroxy-1,3-benzodioxole).

Structural Criticality:

-

The "Flag" Signal: The methylenedioxy protons (

) provide a highly stable singlet (~5.9 ppm) that confirms the integrity of the bicyclic core. -

The Linker: The oxyacetate methylene (

) is the diagnostic peak for successful alkylation, shifting significantly downfield from the alkyl halide precursor.

Workflow Visualization

The following diagram outlines the synthesis-to-analysis workflow, highlighting critical decision points.

Figure 1: Analytical workflow for the validation of benzodioxole ether synthesis.

Experimental Protocol

Sample Preparation

To ensure high-resolution splitting patterns in the aromatic region (ABX system), concentration control is vital to prevent viscosity-induced line broadening.

-

Solvent: Chloroform-d (

) with 0.03% v/v TMS.-

Rationale: Excellent solubility for esters; the residual solvent peak (7.26 ppm) does not overlap with the key aromatic region (6.3–6.8 ppm).

-

-

Concentration: 10–15 mg of analyte in 600 µL solvent.

-

Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Bruker/Varian Standard)

-

Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

-

Relaxation Delay (d1): 10 seconds.

-

Causality: The aromatic protons and the quaternary carbons in the benzodioxole ring have long T1 relaxation times. A short d1 will under-integrate the aromatic region relative to the ethyl group.

-

-

Scans (ns): 16 (sufficient for >10 mg sample).

-

Temperature: 298 K (25°C).

Structural Assignment & Data Analysis[3][4][5]

The following table provides the definitive assignment for this compound in

1H NMR Assignment Table (300/400 MHz)

| Fragment | Type | Shift ( | Multiplicity | Integral | Coupling ( | Structural Insight |

| Aromatic H-7 | Ar-H | 6.70 | Doublet (d) | 1H | Ortho to H-6; shielded by ether oxygen. | |

| Aromatic H-4 | Ar-H | 6.55 | Doublet (d) | 1H | Meta coupling; isolated by oxygens. | |

| Aromatic H-6 | Ar-H | 6.33 | Doublet of Doublets (dd) | 1H | Coupled to both H-7 (ortho) and H-4 (meta). | |

| Methylenedioxy | 5.92 | Singlet (s) | 2H | - | The Anchor Signal. Confirms ring integrity. | |

| Linker | 4.56 | Singlet (s) | 2H | - | Diagnostic for ether formation. | |

| Ester Methylene | 4.26 | Quartet (q) | 2H | Part of the "Internal Clock". | ||

| Ester Methyl | 1.29 | Triplet (t) | 3H | Part of the "Internal Clock". |

The "Self-Validating" Logic System

When analyzing the spectrum, follow this logical sequence to validate the sample without external standards:

-

Calibrate: Set the TMS peak to 0.00 ppm or residual

to 7.26 ppm. -

The Clock Check: Integrate the Ethyl Quartet (4.26 ppm) and set its value to 2.00 .

-

Validation: The Ethyl Triplet (1.29 ppm) must integrate to 3.00 (±0.05). If not, solvent impurities (like ethanol) may be overlapping, or the baseline is poor.

-

-

The Core Check: The Methylenedioxy singlet (5.92 ppm) must integrate to 2.00 .

-

Deviation: If < 2.00, the ring may have degraded (rare). If > 2.00, check for unreacted Sesamol (though Sesamol's signal is very close, usually ~5.89 ppm).

-

-

The Reaction Check: The Linker singlet (4.56 ppm) must integrate to 2.00 .

-

Causality: If this integral is low, but the ethyl group is correct, you likely have a mixture of the product and unreacted ethyl bromoacetate (which has a singlet upfield at ~3.87 ppm).

-

Impurity Profiling & Troubleshooting

Common impurities arise from incomplete reaction or hydrolysis. Use the table below to identify "extra" peaks.

| Impurity | Diagnostic Signal ( | Region | Cause | Remediation |

| Ethyl Bromoacetate | 3.87 (s, | Aliphatic | Excess reagent | High vacuum drying or wash with hexanes. |

| Sesamol | ~5.0 - 5.5 (br s, | Variable | Unreacted SM | NaOH wash (removes phenolic Sesamol). |

| Sesamol | 6.63, 6.42, 6.25 | Aromatic | Unreacted SM | Distinct from product ABX pattern. |

| Water | ~1.56 (in | Aliphatic | Wet solvent/sample | Dry sample over |

| Ethanol | 3.72 (q), 1.25 (t) | Aliphatic | Ester Hydrolysis/Solvent | Recrystallize; avoid prolonged storage in wet solvents. |

Logic Tree for Spectral Troubleshooting

Figure 2: Diagnostic logic for identifying common reaction impurities.

References

-

Compound Identification

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11377598, Ethyl 2-(1,3-benzodioxol-5-yloxy)acetate. Retrieved from [Link]

-

-

Solvent Impurity Data

- Precursor Spectral Data (Sesamol)

- Precursor Spectral Data (Ethyl Bromoacetate)

Sources

Application Note: Ethyl (1,3-benzodioxol-5-yloxy)acetate in Cancer Drug Discovery

The following Application Note and Protocol Guide is designed for researchers and drug discovery scientists. It details the strategic utilization of Ethyl (1,3-benzodioxol-5-yloxy)acetate as a pivotal scaffold in the synthesis and development of anticancer therapeutics.

Executive Summary

This compound (CAS: 100906-82-5) serves as a critical intermediate and pharmacophore building block in oncology research. Structurally comprising a lipophilic 1,3-benzodioxole (methylenedioxybenzene) ring linked to a hydrophilic ethyl acetate tail, this molecule mimics the bioactive core of established tubulin inhibitors (e.g., Podophyllotoxin, Combretastatin A-4) and metabolic modulators.

Its primary application in cancer research lies in Fragment-Based Drug Design (FBDD) . It functions as a versatile "lynchpin" precursor, enabling the rapid synthesis of:

-

Tubulin-Targeting Agents: Via conversion to carboxamides that bind the colchicine site.

-

Mitochondrial ROS Modulators: Leveraging the redox properties of the benzodioxole moiety (related to Sesamol) to induce oxidative stress in tumor cells.

-

Prodrug Conjugates: Serving as a linker for stabilizing volatile or toxic warheads (e.g., arsenicals).

This guide provides validated protocols for synthesizing, derivatizing, and biologically evaluating this scaffold.

Scientific Rationale & Mechanism

The Benzodioxole Pharmacophore

The 1,3-benzodioxole ring is a privileged structure in medicinal chemistry. In cancer biology, it acts through two primary mechanisms:

-

Microtubule Destabilization: The steric and electronic properties of the methylenedioxy ring mimic the methoxy-substituted rings of colchicine, allowing derivatives to inhibit tubulin polymerization, arresting cells in the G2/M phase.

-

CYP450 Modulation: The moiety is a known inhibitor of Cytochrome P450 enzymes (specifically CYP1A1/1B1, often overexpressed in tumors), potentially prolonging the half-life of co-administered chemotherapeutics.

The Phenoxyacetate Linker

The ethyl acetate side chain is not merely a handle; it provides:

-

Metabolic Lability: Intracellular esterases hydrolyze the ethyl ester to the free acid [(1,3-benzodioxol-5-yloxy)acetic acid], which can alter intracellular pH or bind to PPAR receptors (metabolic reprogramming).

-

Synthetic Versatility: The ester group allows for facile conversion into hydrazides (for Schiff base libraries) or amides (for peptidomimetics).

Workflow Visualization

The following diagram illustrates the central role of this compound in generating diverse anticancer libraries.

Caption: Synthesis pathway transforming the Sesamol precursor into the Core Scaffold, which diverges into Tubulin Inhibitors (via Acid) and ROS Inducers (via Hydrazide).[1]

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: High-yield synthesis of the core scaffold from Sesamol. Scale: 10 mmol

Reagents:

-

Sesamol (1,3-benzodioxol-5-ol): 1.38 g (10 mmol)

-

Ethyl bromoacetate: 1.2 mL (11 mmol)

-

Potassium Carbonate (anhydrous): 2.76 g (20 mmol)

-

Acetone (dry): 50 mL

Procedure:

-

Activation: In a 100 mL round-bottom flask, dissolve Sesamol (1.38 g) in dry acetone (50 mL). Add anhydrous

(2.76 g). -

Reflux: Stir the suspension at room temperature for 30 minutes to facilitate phenoxide formation.

-

Alkylation: Dropwise add Ethyl bromoacetate (1.2 mL) over 10 minutes.

-

Reaction: Heat the mixture to reflux (

) for 6-8 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 8:2). The product ( -

Work-up: Cool to RT. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the residue in EtOAc (30 mL), wash with water (2 x 15 mL) and brine (15 mL). Dry over

. -

Yield: Expected yield is 90-95% as a pale yellow oil or low-melting solid.

Protocol B: Library Diversification (Hydrazide Synthesis)

Objective: Convert the ester to a hydrazide linker for creating cytotoxic Schiff bases (acylhydrazones).

Procedure:

-

Dissolve this compound (5 mmol) in absolute ethanol (20 mL).

-

Add Hydrazine hydrate (99%, 2.5 mL, excess) dropwise.

-

Reflux for 4-6 hours. A white precipitate (the hydrazide) typically forms upon cooling.

-

Isolation: Filter the solid, wash with cold ethanol, and dry.

-

Application: React this hydrazide with various aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) to generate a library of "Combretastatin-mimics."

Biological Validation Assays

To validate the anticancer potential of the synthesized derivatives, the following assays are standard.

In Vitro Cytotoxicity Screening (MTT Assay)

Cell Lines: HeLa (Cervical), MCF-7 (Breast), HepG2 (Liver). Control: Doxorubicin or Combretastatin A-4.

| Step | Action | Critical Parameter |

| Seeding | Seed | Allow 24h attachment. |

| Treatment | Add compounds (0.1 - 100 | DMSO final conc < 0.5%. |

| Incubation | Incubate for 48 or 72 hours at | 5% |

| Readout | Add MTT reagent, incubate 4h, dissolve formazan. | Absorbance at 570 nm. |

| Analysis | Calculate | Target |

Tubulin Polymerization Assay

Rationale: To confirm if the benzodioxole moiety targets the colchicine binding site. Method:

-

Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

-

Incubate tubulin with the test compound (e.g., 5

) at -

Monitor fluorescence enhancement (DAPI or reporter dye) over 60 minutes.

-

Result: Effective inhibitors will show a flattened growth curve compared to the vehicle control (polymerization suppression).

References

-

Wang, Z. et al. (2022). "1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals." International Journal of Molecular Sciences, 23(13), 6930. Link

-

Hawash, M. et al. (2020). "Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant Agents." Heterocyclic Communications, 26, 157–167. Link

-

Sonaxi, S. & Sangeeta, S. (2023). "Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent." Journal of Biomolecular Structure and Dynamics. Link

-

NTP (National Toxicology Program). "Sesamol (CAS 533-31-3) and Ethyl Bromoacetate (CAS 105-36-2) Toxicity Data." U.S. Department of Health and Human Services. Link[2]

-

PubChem. "this compound Compound Summary." National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl (1,3-benzodioxol-5-yloxy)acetate Synthesis

Introduction

Topic: Troubleshooting Common Byproducts & Impurities in Sesamol Alkylation Target Molecule: Ethyl (1,3-benzodioxol-5-yloxy)acetate Reaction Class: Williamson Ether Synthesis (SN2)[1][2]

Welcome to the technical guide for the synthesis of this compound. This intermediate is a critical scaffold in drug discovery, particularly for paroxetine analogs and antioxidant therapeutics. This guide moves beyond basic protocols to address the why and how of impurity formation, providing actionable solutions for researchers encountering low yields or complex impurity profiles.

Part 1: Reaction Logic & Mechanism

The synthesis typically involves the O-alkylation of Sesamol (3,4-methylenedioxyphenol) with Ethyl bromoacetate using a base (e.g., K₂CO₃) in a polar aprotic solvent.

The "Happy Path" vs. The "Problem Path"

While the SN2 mechanism is straightforward, the ambident nature of the phenoxide anion and the lability of the ester group create specific failure modes.

Figure 1: Mechanistic pathways showing the competition between the desired O-alkylation and common side reactions (C-alkylation, Hydrolysis, Oxidation).

Part 2: Troubleshooting Guide (FAQ Format)

Category 1: Unexpected Impurities (Purity Issues)

Q1: I see a new spot on TLC (Rf ~0.1) that is not my starting material. What is it? Diagnosis: This is likely the Carboxylic Acid derivative (2-(1,3-benzodioxol-5-yloxy)acetic acid).

-

Cause: Hydrolysis of your ethyl ester.[3][4][5] This occurs if:

-

The reaction mixture contains water (wet solvent or hygroscopic base).

-

The base used is too strong (e.g., NaOH, KOH) or too concentrated.

-

The workup involved a prolonged exposure to basic aqueous conditions.

-

-

Solution:

-

Switch Base: Use anhydrous K₂CO₃ or Cs₂CO₃ instead of hydroxide bases.

-

Dry Solvents: Ensure Acetone or DMF is dried over molecular sieves.

-

Workup: Acidify the aqueous layer carefully during extraction to keep the acid protonated if you intend to isolate it, or avoid high pH washes if you want the ester.

-

Q2: My NMR shows a complex aromatic region with extra doublets. Is this a regioisomer? Diagnosis: You are likely observing C-Alkylation (formation of ethyl (6-hydroxy-1,3-benzodioxol-5-yl)acetate).

-

Mechanism: Phenoxides are ambident nucleophiles. While O-alkylation is kinetically favored, C-alkylation (at the ortho position to the -OH) can occur, particularly in protic solvents (like ethanol) or with "softer" counter-ions.

-

Solution:

-

Solvent Control: Switch to a polar aprotic solvent like DMF or Acetone . These solvents solvate the cation (K⁺), leaving the "naked" phenoxide oxygen more nucleophilic and promoting O-attack.

-

Temperature: Lower the reaction temperature. C-alkylation often has a higher activation energy.

-

Q3: The reaction mixture turned dark brown/black rapidly. Is this normal? Diagnosis: This indicates Oxidative Degradation of Sesamol.

-

Cause: Sesamol is an electron-rich phenol and a potent antioxidant.[6] In the presence of base and oxygen, it readily oxidizes to form quinones or coupled dimers (biphenyls).

-

Solution:

-

Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon.

-

Degas Solvents: Sparge solvents with inert gas before adding the phenol.

-

Category 2: Low Yield & Conversion[1]

Q4: I have unreacted Sesamol remaining even after 24 hours. Should I add more alkyl halide? Diagnosis: Incomplete conversion is often due to Base Insolubility or "Stalling" .

-

Technical Insight: Potassium Carbonate (K₂CO₃) has low solubility in acetone. The reaction relies on surface-area collisions.

-

Solution:

-

Catalyst: Add a catalytic amount (5-10 mol%) of Potassium Iodide (KI) (Finkelstein reaction logic) or 18-Crown-6 (phase transfer catalyst) to solubilize the potassium ion.

-

Grinding: Finely grind the K₂CO₃ before use to increase surface area.

-

Q5: Can I use Sodium Hydride (NaH) to speed this up? Diagnosis: You can, but it is High Risk .

-

Risk: NaH is a very strong base.[1] While it ensures complete deprotonation, it increases the risk of:

-

C-alkylation.

-

Ester hydrolysis (if any adventitious water is present, OH⁻ is generated).

-

Elimination of HBr from ethyl bromoacetate (forming ketene species).

-

-

Recommendation: Stick to K₂CO₃/Acetone or Cs₂CO₃/DMF for the cleanest profile.

Part 3: Optimized Experimental Protocol

This protocol minimizes hydrolysis and oxidation side-products.

Materials Table

| Reagent | Role | Equiv. | Notes |

| Sesamol | Nucleophile | 1.0 | Critical: Store in dark/cold; appearance should be white/beige crystals, not brown. |

| Ethyl Bromoacetate | Electrophile | 1.2 | Lachrymator. Slight excess drives reaction to completion. |

| K₂CO₃ (Anhydrous) | Base | 2.0 | Must be anhydrous. Grind to fine powder. |

| Acetone | Solvent | [0.2 M] | Dry (water <0.1%). Alternative: DMF.[2] |

| TBAI (Optional) | Catalyst | 0.05 | Tetrabutylammonium iodide speeds up reaction. |

Step-by-Step Workflow

-

Preparation:

-

Flame-dry a round-bottom flask and equip with a magnetic stir bar.

-

Flush with Argon or Nitrogen for 5 minutes.

-

-

Activation:

-

Add Sesamol (1.0 equiv) and K₂CO₃ (2.0 equiv) to the flask.

-

Add Acetone (dry).

-

Stir at room temperature for 15–30 minutes. Observation: The mixture may turn slight yellow (phenoxide formation).

-

-

Alkylation:

-

Add Ethyl Bromoacetate (1.2 equiv) dropwise via syringe.

-

Optional: Add TBAI (0.05 equiv) if rapid kinetics are required.

-

Heat to Reflux (approx. 56°C) for 4–6 hours.

-

-

Monitoring:

-

Check TLC (Hexane:EtOAc 4:1).

-

Target Rf: ~0.5.

-

Sesamol Rf: ~0.3 (stains strongly with KMnO4/PMA).

-

-

Workup (Crucial for Purity):

-

Cool to room temperature.

-

Filter off the solid K₂CO₃/KBr salts (rinse with acetone).

-

Concentrate the filtrate in vacuo.

-

Redissolve residue in EtOAc and wash with Water (x2) and Brine (x1).

-

Note: Do NOT wash with strong base (NaOH), as this will hydrolyze the product.

-

Part 4: Impurity Profile Summary

| Impurity | Origin | Detection (NMR/TLC) | Prevention |

| Acid Derivative | Hydrolysis of ester | ¹H NMR: Loss of ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm). Broad OH peak >10 ppm. | Avoid aqueous bases; keep workup neutral. |

| C-Alkylated Isomer | Ambident nucleophile attack | ¹H NMR: Loss of symmetry in aromatic region. Two singlets instead of splitting pattern. | Use polar aprotic solvent (DMF/Acetone); avoid NaH. |

| Sesamol Dimer | Oxidation | Visual: Dark tar/oil. MS: [M+M] peaks. | Inert atmosphere (Ar/N₂); fresh starting material. |

| Vinylic Species | Elimination of Alkyl Halide | ¹H NMR: Olefinic protons (5.0-6.0 ppm). | Avoid excessive heating; avoid bulky strong bases. |

References

-

Williamson Ether Synthesis Mechanism & Side Reactions Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][7][8] URL:[Link]

-

Sesamol Antioxidant Activity & Stability Source: National Institutes of Health (PMC). "Alkylated Sesamol Derivatives as Potent Antioxidants." URL:[Link]

-

Impurity Profiling in Sesamol Derivatives Source: Gigvvy Science. "Identification and quantification of impurities in the industrial-grade sesamol." URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. researchgate.net [researchgate.net]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Optimizing Reaction Conditions for Ethyl (1,3-benzodioxol-5-yloxy)acetate

Welcome to the technical support center for the synthesis of Ethyl (1,3-benzodioxol-5-yloxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple procedural lists to explore the causality behind experimental choices, enabling you to troubleshoot effectively and achieve high-yield, high-purity results.

Reaction Overview: The Williamson Ether Synthesis

The most reliable and common method for preparing this compound is the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The core transformation involves the deprotonation of sesamol (1,3-benzodioxol-5-ol) to form a nucleophilic phenoxide, which then attacks an electrophilic ethyl haloacetate (e.g., ethyl bromoacetate) to form the desired ether linkage.

General Reaction Scheme: Sesamol + Ethyl Bromoacetate → this compound

Frequently Asked Questions (FAQs)

This section addresses strategic decisions you will make before starting your experiment.

Q1: What is the optimal choice of base for deprotonating sesamol?

The choice of base is critical and depends on the desired reactivity and safety considerations. Sesamol, being a phenol, is more acidic than a typical alcohol, allowing for a range of suitable bases.

-

Potassium Carbonate (K₂CO₃): This is the most common and recommended starting point. It is a mild, inexpensive, and easy-to-handle base that is strong enough to deprotonate the phenol effectively without promoting significant side reactions.[4][5]

-

Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): While strong enough, these bases introduce water, which can lead to the undesirable hydrolysis of the ethyl ester product to its corresponding carboxylic acid, especially at elevated temperatures.[6][7] They are best used under anhydrous conditions or in phase-transfer catalysis systems.

-

Sodium Hydride (NaH): This is a very powerful, non-nucleophilic base that provides rapid and irreversible deprotonation of the phenol.[8][9] It ensures the complete formation of the phenoxide, often leading to higher yields and faster reaction times. However, NaH is highly flammable and reacts violently with water, requiring strict anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon).[10]

Q2: How does solvent choice impact the reaction rate and yield?

The solvent plays a crucial role in an SN2 reaction by solvating the ions and influencing the nucleophile's reactivity.

-

Recommended Solvents: Polar aprotic solvents are strongly recommended. These solvents excel at solvating the cation (e.g., K⁺ or Na⁺) but do not form strong hydrogen bonds with the phenoxide anion.[11][12] This leaves the phenoxide "naked" and highly reactive, significantly accelerating the SN2 reaction.[12] Excellent choices include:

-

Solvents to Avoid:

-

Polar Protic Solvents (e.g., ethanol, water): These solvents will form a "solvent cage" around the phenoxide nucleophile through hydrogen bonding, stabilizing it and drastically reducing its reactivity and the overall reaction rate.[11][13]

-

Apolar Solvents (e.g., hexane, toluene): The ionic intermediates (the phenoxide salt) will not be sufficiently soluble in these solvents, leading to a heterogeneous mixture and a very slow or stalled reaction.[14]

-

Q3: What are the ideal temperature and duration for this synthesis?

Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C .[1][10] The reaction is generally complete within 1 to 8 hours .[10] We recommend starting with a moderate temperature (e.g., 60-70 °C) and monitoring the reaction's progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be increased.

Q4: Which ethyl haloacetate should I use? (Bromo-, Chloro-, or Iodo-)

The choice of the leaving group on the ethyl acetate is critical for the SN2 reaction rate. The reactivity follows the trend: I > Br > Cl >> F .

-

Ethyl Iodoacetate: Offers the highest reactivity but is more expensive and can be less stable.

-

Ethyl Bromoacetate: Represents the best balance of high reactivity and cost, making it the most common choice.

-

Ethyl Chloroacetate: Is less reactive and may require more forcing conditions (higher temperatures, longer reaction times) to achieve good conversion.[15]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis.